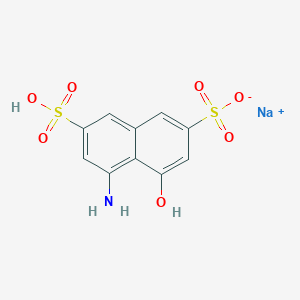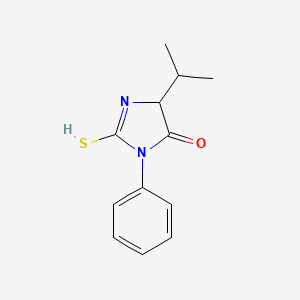![molecular formula C8H9Cl3N2S B7775548 {Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride](/img/structure/B7775548.png)
{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride is a chemical compound with the molecular formula C8H9Cl3N2S. It is known for its biological activity, particularly its ability to interact with bacterial proteins. This compound is often used in research settings to study bacterial cell wall synthesis and other related processes .
Preparation Methods
The synthesis of {Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other appropriate methods .
Chemical Reactions Analysis
{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the 3,4-dichlorobenzyl group into other molecules.
Biology: The compound is employed in studies of bacterial cell wall synthesis, particularly in understanding the role of the MreB protein.
Medicine: Research into potential antibacterial agents often utilizes this compound to explore new therapeutic options.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride involves its interaction with the bacterial protein MreB. This protein is crucial for maintaining the shape and integrity of bacterial cells. The compound binds to the ATP-binding site of MreB, inhibiting its function and leading to disruptions in cell wall synthesis and cell division .
Comparison with Similar Compounds
{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride is unique due to its specific interaction with the MreB protein. Similar compounds include:
- 2-(3,4-Dichlorobenzyl)isothiourea hydrochloride
- 2-(3,4-Dichlorophenyl)methylcarbamimidothioate hydrochloride
- S-(3,4-Dichlorobenzyl)isothiourea hydrochloride
These compounds share structural similarities but may differ in their specific biological activities and applications .
Properties
IUPAC Name |
[amino-[(3,4-dichlorophenyl)methylsulfanyl]methylidene]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNMXMOMSWRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC(=[NH2+])N)Cl)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22816-60-0 |
Source


|
| Record name | Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22816-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B7775530.png)




